molecular formula C21H21FN2O2S B11283945 2-(3-((3-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

2-(3-((3-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B11283945
M. Wt: 384.5 g/mol
InChI Key: DBBWCCWYTGZTHE-UHFFFAOYSA-N
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Description

2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorophenyl group, a sulfanyl group, and a morpholinyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile. The sulfanyl group can be added via a thiolation reaction, and the morpholinyl group can be introduced through a nucleophilic substitution reaction with morpholine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

The mechanism of action of 2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The fluorophenyl group can enhance binding affinity through halogen bonding, while the sulfanyl and morpholinyl groups can modulate the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of a fluorophenyl group, a sulfanyl group, and a morpholinyl group, which can provide a distinct set of chemical and biological properties. This combination of functional groups can enhance the compound’s binding affinity, selectivity, and overall pharmacokinetic profile, making it a valuable molecule for various scientific research applications .

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H21FN2O2S/c22-17-5-3-4-16(12-17)15-27-20-13-24(19-7-2-1-6-18(19)20)14-21(25)23-8-10-26-11-9-23/h1-7,12-13H,8-11,14-15H2

InChI Key

DBBWCCWYTGZTHE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)F

Origin of Product

United States

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